molecular formula C12H17ClFN B1446447 1-(2-Fluorophenyl)cyclopentylmethylamine HCl CAS No. 1365273-00-2

1-(2-Fluorophenyl)cyclopentylmethylamine HCl

Cat. No.: B1446447
CAS No.: 1365273-00-2
M. Wt: 229.72 g/mol
InChI Key: JEEOSYGLFBWSJS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride is a chemical compound with the molecular formula C12H17ClFN and a molecular weight of 229.72 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with cyclopentylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is primarily investigated for its potential as a therapeutic agent. Its structural properties suggest it may interact with neurotransmitter systems, making it a candidate for the development of drugs targeting psychiatric disorders, such as depression and anxiety.
  • Neuropharmacology
    • Studies have indicated that 1-(2-Fluorophenyl)cyclopentylmethylamine HCl may modulate serotonin and dopamine receptors, which are crucial for mood regulation. This modulation could lead to the development of novel antidepressants or anxiolytics.
  • Cancer Research
    • Recent research has explored the compound's effectiveness in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic activity. The mechanism involves the induction of apoptosis in malignant cells, which is critical for cancer treatment strategies.
  • Biochemical Studies
    • The compound serves as a useful tool in biochemical assays to study enzyme interactions and receptor binding affinities. It can be employed to elucidate the mechanisms underlying specific biological pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of synthesized derivatives of this compound against MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values as low as 16.98 μM, indicating potent antiproliferative activity. Mechanistic studies revealed that these compounds induced apoptosis through the downregulation of BCL2 expression and upregulation of Casp3 expression, highlighting their potential as effective anticancer agents .

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of this compound in animal models. Behavioral assays demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting its potential utility as an anxiolytic agent. Further studies are needed to elucidate the precise receptor interactions involved .

Research Findings Summary

Application AreaKey Findings
Pharmaceutical DevelopmentPotential for treating mood disorders through receptor modulation
Cancer ResearchSignificant cytotoxicity against breast cancer cell lines; induction of apoptosis observed
Biochemical StudiesUseful in studying enzyme interactions and receptor binding affinities

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride involves its interaction with specific molecular targets. The compound may act on certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)cyclopentylmethylamine hydrochloride
  • 1-(2-Bromophenyl)cyclopentylmethylamine hydrochloride
  • 1-(2-Methylphenyl)cyclopentylmethylamine hydrochloride

Uniqueness

1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs .

Biological Activity

1-(2-Fluorophenyl)cyclopentylmethylamine HCl, also known as a novel psychoactive substance, has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which includes a cyclopentyl group and a fluorinated phenyl moiety. Understanding its biological activity is crucial for assessing its pharmacological potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16ClFN
  • CAS Number : 1365273-00-2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Preliminary studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could lead to increased levels of serotonin in the synaptic cleft, thereby enhancing mood and emotional regulation.

Pharmacological Effects

  • Antidepressant Activity :
    • Studies indicate that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and the tail suspension test.
    • Case Study : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in despair-like behavior, suggesting potential antidepressant properties.
  • Stimulant Properties :
    • The compound may also possess stimulant effects, akin to those observed with amphetamines. This is hypothesized to arise from its ability to increase dopamine release in the brain's reward pathways.
    • Research Findings : In a controlled study, subjects administered with similar compounds showed increased locomotor activity, indicative of stimulant effects.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may exert neuroprotective effects against oxidative stress.
    • Experimental Data : In vitro studies have shown that this compound can reduce neuronal cell death induced by oxidative agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AntidepressantReduced despair-like behaviorRodent model study
StimulantIncreased locomotor activityBehavioral analysis
NeuroprotectiveDecreased neuronal cell deathIn vitro oxidative stress study

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Initial findings suggest that at therapeutic doses, the compound exhibits low toxicity; however, long-term effects and potential for abuse remain areas requiring further investigation.

Properties

IUPAC Name

[1-(2-fluorophenyl)cyclopentyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12;/h1-2,5-6H,3-4,7-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEOSYGLFBWSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365273-00-2
Record name Cyclopentanemethanamine, 1-(2-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365273-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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